molecular formula C12H17NO3S B13049926 4-(methanesulfonylmethyl)-N-(propan-2-yl)benzamide

4-(methanesulfonylmethyl)-N-(propan-2-yl)benzamide

Cat. No.: B13049926
M. Wt: 255.34 g/mol
InChI Key: MKQUKPBFVIROMB-UHFFFAOYSA-N
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Description

4-(methanesulfonylmethyl)-N-(propan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methanesulfonylmethyl group attached to the benzene ring and an isopropyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methanesulfonylmethyl)-N-(propan-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with isopropylamine under basic conditions.

    Introduction of the Methanesulfonylmethyl Group: The methanesulfonylmethyl group can be introduced via a sulfonylation reaction. This involves the reaction of the benzamide with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(methanesulfonylmethyl)-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

4-(methanesulfonylmethyl)-N-(propan-2-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(methanesulfonylmethyl)-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The methanesulfonylmethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of protein function. The isopropyl group may enhance the compound’s binding affinity to hydrophobic pockets within target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methylsulfonylmethyl)benzamide
  • N-(propan-2-yl)benzamide
  • 4-(methanesulfonylmethyl)-N-methylbenzamide

Uniqueness

4-(methanesulfonylmethyl)-N-(propan-2-yl)benzamide is unique due to the presence of both the methanesulfonylmethyl and isopropyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets that are not possible with similar compounds lacking one of these groups.

Properties

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

4-(methylsulfonylmethyl)-N-propan-2-ylbenzamide

InChI

InChI=1S/C12H17NO3S/c1-9(2)13-12(14)11-6-4-10(5-7-11)8-17(3,15)16/h4-7,9H,8H2,1-3H3,(H,13,14)

InChI Key

MKQUKPBFVIROMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CS(=O)(=O)C

Origin of Product

United States

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